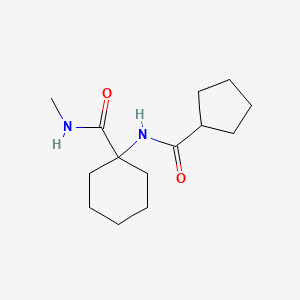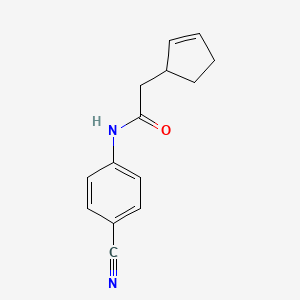
1-Benzyl-3-(3-ethynylphenyl)-1-methylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-3-(3-ethynylphenyl)-1-methylurea, also known as AG-1478, is a small molecule inhibitor that targets the epidermal growth factor receptor (EGFR). EGFR is a transmembrane receptor that plays a significant role in cell proliferation, differentiation, and survival. Overexpression of EGFR is associated with various types of cancer, making it an attractive target for cancer therapy. AG-1478 has been extensively studied for its potential as an anticancer agent.
Mécanisme D'action
1-Benzyl-3-(3-ethynylphenyl)-1-methylurea is a reversible inhibitor of EGFR tyrosine kinase activity. It competes with ATP for binding to the ATP-binding site of the receptor, preventing its activation and downstream signaling. This leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
1-Benzyl-3-(3-ethynylphenyl)-1-methylurea has been shown to have several biochemical and physiological effects. It inhibits the phosphorylation of EGFR and downstream signaling molecules such as MAPK and Akt. This leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells. 1-Benzyl-3-(3-ethynylphenyl)-1-methylurea has also been shown to inhibit the migration and invasion of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
1-Benzyl-3-(3-ethynylphenyl)-1-methylurea has several advantages as a research tool. It is a highly selective inhibitor of EGFR, with minimal off-target effects. It is also a reversible inhibitor, allowing for the study of EGFR signaling dynamics. However, 1-Benzyl-3-(3-ethynylphenyl)-1-methylurea has some limitations as well. It has poor solubility in water, making it difficult to use in aqueous solutions. It also has a relatively short half-life in vivo, limiting its efficacy as a therapeutic agent.
Orientations Futures
There are several future directions for the study of 1-Benzyl-3-(3-ethynylphenyl)-1-methylurea. One area of research is the development of more potent and selective EGFR inhibitors. Another area of research is the study of EGFR signaling dynamics in cancer cells using reversible inhibitors like 1-Benzyl-3-(3-ethynylphenyl)-1-methylurea. Additionally, the combination of 1-Benzyl-3-(3-ethynylphenyl)-1-methylurea with other anticancer agents is an area of active research, with the potential to enhance its efficacy as a therapeutic agent.
Méthodes De Synthèse
1-Benzyl-3-(3-ethynylphenyl)-1-methylurea can be synthesized using various methods. One of the most common methods involves the reaction of 3-ethynylaniline with benzyl isocyanate in the presence of a base to form 1-benzyl-3-(3-ethynylphenyl) urea. This intermediate is then reacted with methyl isocyanate in the presence of a base to form 1-Benzyl-3-(3-ethynylphenyl)-1-methylurea.
Applications De Recherche Scientifique
1-Benzyl-3-(3-ethynylphenyl)-1-methylurea has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. 1-Benzyl-3-(3-ethynylphenyl)-1-methylurea works by binding to the ATP-binding site of EGFR, preventing its activation and downstream signaling. This leads to cell cycle arrest and apoptosis in cancer cells.
Propriétés
IUPAC Name |
1-benzyl-3-(3-ethynylphenyl)-1-methylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O/c1-3-14-10-7-11-16(12-14)18-17(20)19(2)13-15-8-5-4-6-9-15/h1,4-12H,13H2,2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXYNAARYHQRXDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)NC2=CC=CC(=C2)C#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-3-(3-ethynylphenyl)-1-methylurea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Cyclopropyl-[4-(3,4-dimethylbenzoyl)piperazin-1-yl]methanone](/img/structure/B7514075.png)


![2-[2-Oxo-2-[(2-pyrrolidin-1-yl-1,3-benzothiazol-6-yl)amino]ethoxy]acetic acid](/img/structure/B7514099.png)
![N-[2-(furan-2-yl)ethyl]-3H-benzimidazole-5-carboxamide](/img/structure/B7514105.png)
![Cyclopropyl-[4-(2,4-dimethylbenzoyl)piperazin-1-yl]methanone](/img/structure/B7514112.png)
![(E)-5-[2-chloro-5-(2-oxopyrrolidin-1-yl)anilino]-5-oxopent-2-enoic acid](/img/structure/B7514128.png)
![2,3,4a,5,6,7,8,8a-Octahydrobenzo[b][1,4]oxazin-4-yl-(4-ethoxyphenyl)methanone](/img/structure/B7514132.png)


![1-(5,7-dimethyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrimidin-4-yl)-2-(4-methoxyphenyl)ethanone](/img/structure/B7514155.png)


